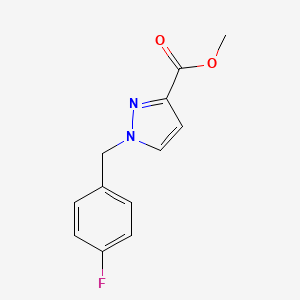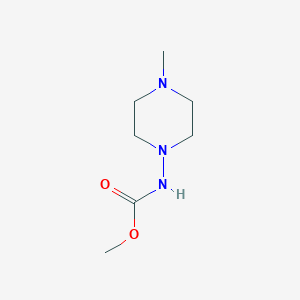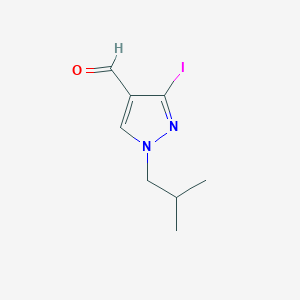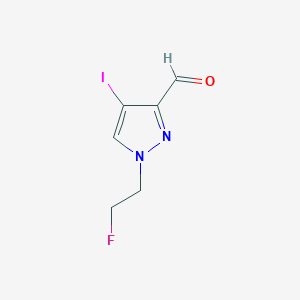![molecular formula C20H24N6O2 B10902441 N'~1~,N'~8~-bis[(E)-pyridin-3-ylmethylidene]octanedihydrazide](/img/structure/B10902441.png)
N'~1~,N'~8~-bis[(E)-pyridin-3-ylmethylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two pyridyl groups attached to an octanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE typically involves the condensation reaction between octanedihydrazide and 3-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form pyridine N-oxides.
Reduction: The imine bonds can be reduced to form secondary amines.
Substitution: The pyridyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE involves its ability to coordinate with metal ions through the pyridyl groups. This coordination can influence various biochemical pathways and molecular targets, making it a versatile compound in both catalysis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar coordination properties.
N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine: Known for forming self-assembled monolayers on electrodes.
Uniqueness
N’~1~,N’~8~-BIS[(E)-1-(3-PYRIDYL)METHYLIDENE]OCTANEDIHYDRAZIDE is unique due to its longer octanedihydrazide backbone, which provides greater flexibility and potential for forming diverse coordination complexes. This structural feature distinguishes it from other similar compounds and enhances its applicability in various scientific fields.
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-pyridin-3-ylmethylideneamino]octanediamide |
InChI |
InChI=1S/C20H24N6O2/c27-19(25-23-15-17-7-5-11-21-13-17)9-3-1-2-4-10-20(28)26-24-16-18-8-6-12-22-14-18/h5-8,11-16H,1-4,9-10H2,(H,25,27)(H,26,28)/b23-15+,24-16+ |
InChI Key |
SAZRHYSMEFCORA-DFEHQXHXSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10902366.png)
![2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10902370.png)
![[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10902376.png)
![N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10902381.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)


![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10902410.png)


![N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10902426.png)

![5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902433.png)
